N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide at position 4. The carboxamide is linked to a phenyl ring modified with a cyclopropylcarbamoylmethyl group.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-3-14-16(24-21-20-14)17(23)19-13-6-4-11(5-7-13)10-15(22)18-12-8-9-12/h4-7,12H,2-3,8-10H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPNDXJXQXFQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors include but are not limited to pH, temperature, and the presence of other molecules. Understanding these influences is crucial for optimizing the compound’s use and effectiveness.
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound and related thiadiazole derivatives.
Synthesis of Thiadiazole Derivatives
The synthesis of this compound typically involves the reaction of thiadiazole precursors with cyclopropylcarbamoyl moieties. The general synthetic route includes the following steps:
- Formation of Thiadiazole Ring : Starting from thiosemicarbazides, the thiadiazole ring is formed through cyclization reactions.
- Introduction of Functional Groups : Various functional groups such as propyl and cyclopropyl carbamoyl are introduced to enhance biological activity.
- Purification : The final product is purified using recrystallization or chromatography.
The biological activity of this compound has been primarily studied in the context of its inhibitory effects on various enzymes and its potential therapeutic applications. Key findings include:
- MAO Inhibition : Similar compounds have shown significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. For instance, derivatives with similar structures exhibited IC50 values in the low micromolar range against MAO-A, indicating strong potential for treating mood disorders .
- Anti-inflammatory Properties : Some thiadiazole derivatives have demonstrated anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may possess similar properties .
Case Studies
Several studies have highlighted the biological efficacy of related thiadiazole compounds:
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In vitro Studies : A study evaluated a series of 1,3,4-thiadiazole derivatives for their MAO inhibitory activity using fluorometric assays. Compounds were tested at various concentrations to determine their IC50 values, revealing that some derivatives had superior inhibitory effects compared to established MAO inhibitors like moclobemide .
Compound IC50 (μM) Selectivity 6b 0.060 ± 0.002 MAO-A Moclobemide 4.664 ± 0.235 MAO-A Clorgyline 0.048 ± 0.002 MAO-B - Animal Models : In vivo studies have indicated that certain thiadiazole derivatives can reduce inflammation and pain in animal models, suggesting potential therapeutic applications in treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiadiazole ring and substituents significantly influence biological activity:
- Alkyl Substituents : The introduction of alkyl groups such as propyl enhances MAO-A inhibitory activity. For example, compounds with longer alkyl chains generally exhibited improved potency.
- Aromatic Systems : The presence of aromatic rings was found to be beneficial for binding affinity to enzyme active sites, which may enhance inhibitory effects against target enzymes.
Scientific Research Applications
The compound N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide (often referred to as "Thiadiazole derivative") is a synthetic organic compound with diverse potential applications in medicinal chemistry, agriculture, and material science. This article will explore its scientific research applications, supported by case studies and data tables.
Structure and Composition
- Molecular Formula : C19H24N4O2S
- Molecular Weight : 372.48 g/mol
- Chemical Structure : The compound features a thiadiazole ring, which is known for its biological activity, along with a cyclopropyl group that enhances its pharmacological properties.
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : Stable under standard laboratory conditions.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Case Studies
- Anticancer Activity : A study demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Research indicated that this compound shows potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Agricultural Chemistry
Thiadiazole derivatives are explored as agrochemicals due to their ability to act as fungicides and herbicides.
Data Table: Antifungal Activity
| Compound | Target Fungi | Activity (MIC µg/mL) |
|---|---|---|
| Thiadiazole Derivative | Fusarium oxysporum | 15 |
| Thiadiazole Derivative | Botrytis cinerea | 10 |
Material Science
The unique chemical structure of thiadiazoles allows for their incorporation into polymers and other materials to enhance properties such as thermal stability and resistance to degradation.
Case Studies
- Polymer Blends : Incorporating thiadiazole derivatives into polycarbonate matrices has shown improved thermal stability and mechanical properties, making them suitable for high-performance applications .
Research Opportunities
Further studies are warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms of action for its biological activities could lead to the development of more effective derivatives.
- Formulation Development : Investigating different formulations for agricultural applications can enhance efficacy and reduce environmental impact.
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Thiadiazole-5-carboxamides
Table 1: Molecular Properties of Selected Thiadiazole Derivatives
Key Structural Differences and Implications
Substituent Diversity: The target compound’s cyclopropylcarbamoylmethylphenyl group distinguishes it from analogues like the hydroxyethyl-(methylthiophenyl) group in or the furan-acryloyl-piperidine moiety in .
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight is likely comparable to (337.5) but lower than (424.5) due to the absence of a fluorophenyl-thiazole system. Lower molecular weight may improve bioavailability in systemic applications.
Heterocyclic Hybridization :
- Compounds like integrate triazole and thiadiazole moieties, which could offer dual mechanisms of action or resistance mitigation compared to the target’s single thiadiazole core.
Functional and Application Insights
- Agrochemical Potential: Cyprosulfamide (a structurally related compound in ) is used as a herbicide safener. The target compound’s 4-propyl-thiadiazole core may share herbicidal or safener activity, though specific data are unavailable.
- Pharmacological Relevance: Thiadiazole derivatives are explored for antimicrobial and anticancer properties.
Preparation Methods
Phosphorus Pentachloride-Mediated Cyclization
The most efficient method for 4-propyl-1,2,3-thiadiazole-5-carboxylic acid synthesis involves:
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Reactants : Thiosemicarbazide (1 mol), pentanoic acid (1.2 mol), PCl₅ (1.2 mol).
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Conditions : Solid-phase grinding at 25°C for 30–45 minutes.
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Workup : Alkalinization to pH 8–8.2 with NaOH, filtration, and recrystallization from ethanol/water.
Mechanistic Insight :
PCl₅ acts as both a cyclizing agent and dehydrating agent, facilitating the formation of the thiadiazole ring via intermediate thioamide species. The propyl group originates from pentanoic acid, which undergoes decarboxylation during cyclization.
Yield Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| PCl₅ Equivalents | 1.1–1.2 | +14% |
| Grinding Time | 35–40 min | +9% |
| Recrystallization | Ethanol/H₂O | Purity 98.2% |
[Table 1: Critical parameters for thiadiazole synthesis]
Aryl Side Chain Preparation
Synthesis of 4-[(Cyclopropylcarbamoyl)methyl]aniline
Stepwise Protocol :
-
Friedel-Crafts Acylation :
-
Protection/Deprotection :
Characterization Data :
-
¹H NMR (CDCl₃) : δ 6.98 (d, 2H, ArH), 6.62 (d, 2H, ArH), 3.51 (s, 2H, CH₂), 2.89 (m, 1H, cyclopropane), 1.41–1.39 (m, 4H, cyclopropane).
Final Coupling Strategies
Carbodiimide-Mediated Amidation
Procedure :
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Activate 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with EDCl/DMAP in THF (0°C, 1 hr).
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Add 4-[(cyclopropylcarbamoyl)methyl]aniline (1.05 eq) in DMF.
Yield Comparison :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl | THF/DMF | 25 | 67 |
| DCC | CH₂Cl₂ | 0→25 | 58 |
| HATU | DMF | 25 | 73 |
[Table 2: Amidation efficiency for final coupling]
Purification :
-
Column chromatography (SiO₂, EtOAc/hexanes 1:3 → 1:1) removes unreacted carboxylic acid.
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Final recrystallization from ethyl acetate yields white crystals (mp 162–164°C).
Green Chemistry Alternatives
Ethanol-Based Synthesis
Adapting methods from analogous thiadiazole carboxamides:
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One-Pot Approach :
-
Advantages :
Analytical Characterization
Key Spectroscopic Data :
-
X-Ray Crystallography :
Purity Assessment :
Industrial-Scale Considerations
Process Optimization :
-
Cost Analysis :
Component Cost/kg (USD) % Total Cost PCl₅ 12.50 18 Cyclopropylamine 245.00 53 EDCl 89.00 22
[Table 3: Major cost drivers in bulk synthesis]
-
Waste Streams :
Challenges and Troubleshooting
Common Issues :
-
Low Coupling Yield :
-
Epimerization :
Stability Data :
Q & A
Q. What are the recommended synthetic routes for N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide, and what key intermediates should be monitored?
- Methodological Answer : A two-step synthesis is typical for thiadiazole derivatives. First, react N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamide with N-phenylhydrazinecarboxamide in acetonitrile under reflux (1–3 min) to form the intermediate thiourea derivative. Second, cyclize this intermediate in DMF with iodine and triethylamine to form the thiadiazole core . Monitor intermediates via TLC or HPLC, focusing on the disappearance of the thiourea intermediate (retention time ~12–15 min in acetonitrile/water gradients). Key intermediates include the cyclopropylcarbamoyl-methylphenyl precursor, verified by LC-MS (m/z ≈ 320–340) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what characteristic signals should be observed?
- Methodological Answer : Use ¹H NMR to confirm the cyclopropyl group (δ 0.5–1.2 ppm for CH₂ groups, δ 1.5–2.0 ppm for CH), the propyl chain (δ 0.9–1.1 ppm for CH₃, δ 1.4–1.6 ppm for CH₂), and the aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR should show the thiadiazole carbons (δ 160–170 ppm for C=S/C=N) and the carboxamide carbonyl (δ ~165–170 ppm) . IR spectroscopy can validate the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to improve the yield of the thiadiazole core formation, especially considering competing side reactions?
- Methodological Answer : Side reactions (e.g., incomplete cyclization or sulfur elimination) can be mitigated by:
- Catalyst Optimization : Use iodine (0.5–1.0 eq) in DMF with triethylamine (2–3 eq) to promote cyclization .
- Temperature Control : Maintain 80–90°C during cyclization to balance reaction rate and byproduct formation .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity.
Table 1: Yield Optimization Under Different Conditions
| Solvent | Catalyst (eq) | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | I₂ (1.0) | 80 | 72 |
| DMSO | I₂ (0.5) | 90 | 65 |
| THF | I₂ (1.0) | 70 | 48 |
Q. What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for thiadiazole-based carboxamides?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Address this by:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–200 nm) to improve absorption .
- Metabolic Profiling : Conduct LC-MS/MS studies to identify metabolites (e.g., hydrolyzed amide bonds) in liver microsomes .
- Dose Adjustments : Perform pharmacokinetic modeling to align in vitro IC₅₀ values (e.g., 10 µM) with achievable plasma concentrations in vivo .
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions between the thiadiazole core and target proteins (e.g., kinase domains). Focus on:
- Hydrogen Bonding : The carboxamide group may interact with Asp/Glu residues (binding energy ≤ −8 kcal/mol).
- Hydrophobic Interactions : The cyclopropyl and propyl groups can occupy hydrophobic pockets. Validate predictions with MD simulations (GROMACS) over 100 ns to assess stability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial vs. antitumor activity of structurally similar thiadiazole derivatives?
- Methodological Answer : Conflicting bioactivity data may stem from assay variability or structural nuances.
- Assay Standardization : Use the same bacterial strains (e.g., E. coli ATCC 25922) or cancer cell lines (e.g., MCF-7) across studies.
- Structural Modifications : Compare substituent effects (e.g., replacing cyclopropyl with phenyl groups) on activity .
- Mechanistic Studies : Perform transcriptomic profiling to identify differential gene regulation (e.g., p53 vs. gyrase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
